6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is a heterocyclic compound with a unique structure that includes both a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can be achieved through several methods. One common approach involves the condensation of cyclopentanone with benzylamine under mild reaction conditions . Another method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution as the reagent and catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese-catalyzed oxidation .
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketone or aldehyde derivatives, while reduction reactions produce alcohols or amines.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific molecular targets.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison: 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is unique due to its specific structure, which includes both a cyclopentane ring and a pyridine ring This structure allows it to undergo a variety of chemical reactions and interact with different molecular targets compared to similar compounds
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine |
InChI |
InChI=1S/C8H11N3/c9-7-2-1-6-5(7)3-4-11-8(6)10/h3-4,7H,1-2,9H2,(H2,10,11) |
InChI Key |
WQQDXDGGJBEHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.